molecular formula C7H15NO3 B15273545 tert-Butyl (2S)-3-amino-2-hydroxypropanoate

tert-Butyl (2S)-3-amino-2-hydroxypropanoate

Cat. No.: B15273545
M. Wt: 161.20 g/mol
InChI Key: IYRULVWLVRRRIS-YFKPBYRVSA-N
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Description

tert-Butyl (2S)-3-amino-2-hydroxypropanoate is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-3-amino-2-hydroxypropanoate typically involves the esterification of (2S)-3-amino-2-hydroxypropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-3-amino-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of tert-Butyl (2S)-3-amino-2-oxopropanoate.

    Reduction: Formation of tert-Butyl (2S)-3-amino-2-hydroxypropylamine.

    Substitution: Formation of tert-Butyl (2S)-3-chloro-2-hydroxypropanoate.

Scientific Research Applications

tert-Butyl (2S)-3-amino-2-hydroxypropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-3-amino-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-2-aminobutyrate
  • tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate

Uniqueness

tert-Butyl (2S)-3-amino-2-hydroxypropanoate is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. The tert-butyl ester group also provides steric hindrance, which can influence the compound’s reactivity and stability .

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

tert-butyl (2S)-3-amino-2-hydroxypropanoate

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(9)4-8/h5,9H,4,8H2,1-3H3/t5-/m0/s1

InChI Key

IYRULVWLVRRRIS-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN)O

Canonical SMILES

CC(C)(C)OC(=O)C(CN)O

Origin of Product

United States

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